molecular formula C14H13BrN2O3 B1399018 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid CAS No. 1456000-34-2

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Cat. No.: B1399018
CAS No.: 1456000-34-2
M. Wt: 337.17 g/mol
InChI Key: DQWQZYIWJHDTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is a chemical compound with the molecular formula C14H13BrN2O3 . It belongs to the class of organic compounds known as heterocyclic building blocks, specifically pyridines . It also contains functional groups such as aryls, amines, bromides, ethers, and carboxylic acids .


Molecular Structure Analysis

The molecular weight of this compound is 337.17 . The structure of this compound includes a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a bromine atom, a methoxy group (-OCH3), a benzyl group (C6H5CH2-), and a carboxylic acid group (-COOH) .

Scientific Research Applications

Photodynamic Therapy Potential

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid and its derivatives have been explored for their potential in photodynamic therapy, particularly for cancer treatment. Zinc phthalocyanine derivatives substituted with compounds related to this compound show remarkable potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. For example, derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were screened against a panel of 60 cell lines from various cancer types, highlighting the potential of such compounds in cancer research and therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Synthetic Applications

The compound and its related derivatives have been used in various synthetic applications. For instance, a synthetic pathway to new imidazole derivatives using a compound structurally similar to this compound was developed, demonstrating the scaffold's synthetic potential and versatility in creating a diversified library of chemical compounds (Loubidi et al., 2016).

Bromophenol Derivatives Research

Bromophenol derivatives, which are structurally related to this compound, have been isolated and studied for their potential biological activities. These compounds were derived from the red alga Rhodomela confervoides and were investigated for their potential antioxidant properties and applications in food preservation and health (Zhao et al., 2004).

Safety and Hazards

Safety precautions for handling 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid include avoiding dust formation, not breathing in dust/fume/gas/mist/vapours/spray, and not allowing contact with air . It’s also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with eukaryotic translation initiation factor 2-alpha (eIF2-α), leading to its inactivation through phosphorylation . This interaction is crucial as it regulates protein synthesis under stress conditions. Additionally, the compound may interact with other proteins involved in cellular stress responses, such as protein kinase RNA-activated (PKR) and nuclear factor-κB (NF-κB) .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to reduce overall protein synthesis by inactivating eIF2-α, which is a critical regulator of gene expression under stress . This reduction in protein synthesis allows cells to conserve resources and reprogram energy usage, thereby enhancing their ability to manage stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound induces the phosphorylation of eIF2-α at serine residue 51, leading to its inactivation . This phosphorylation event is dose- and time-dependent, highlighting the precise regulatory mechanism of the compound. Additionally, the compound activates PKR and NF-κB pathways, further influencing cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the phosphorylation of eIF2-α persists for the duration of incubation with the compound, indicating its sustained activity . This prolonged effect is essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inactivates eIF2-α and modulates cellular stress responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interactions with these metabolic pathways can influence metabolic flux and metabolite levels, further affecting cellular function . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its overall activity and efficacy. Detailed studies on its transport mechanisms can provide insights into its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-11-4-2-9(3-5-11)7-16-13-12(14(18)19)6-10(15)8-17-13/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWQZYIWJHDTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.